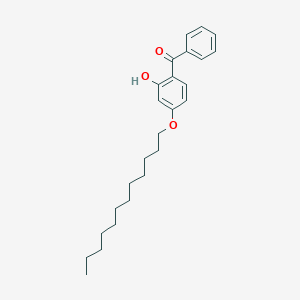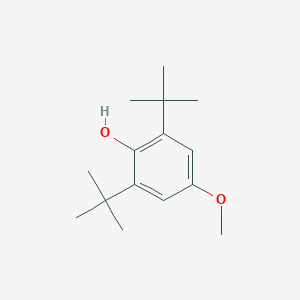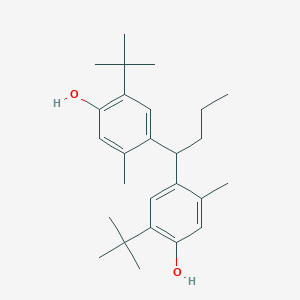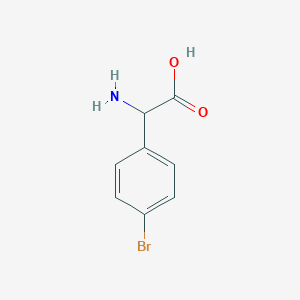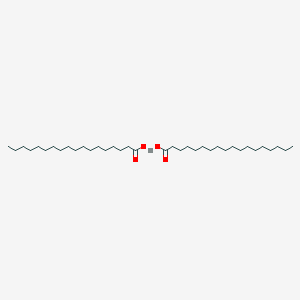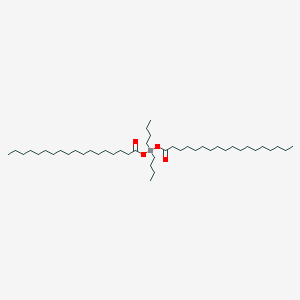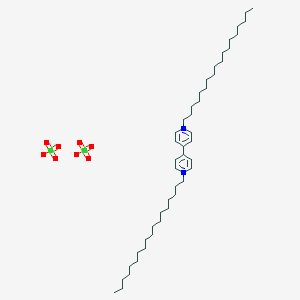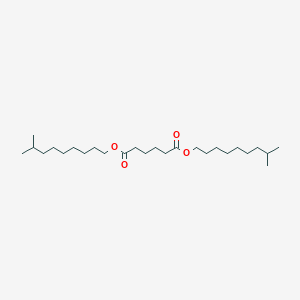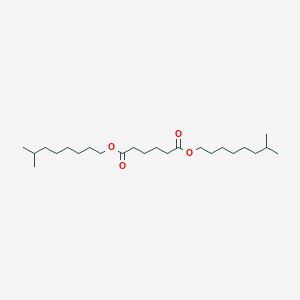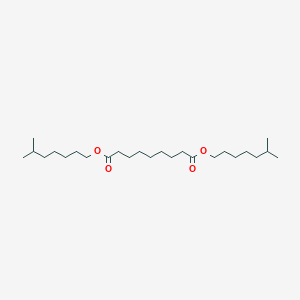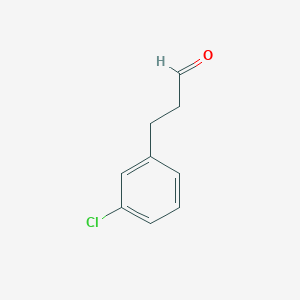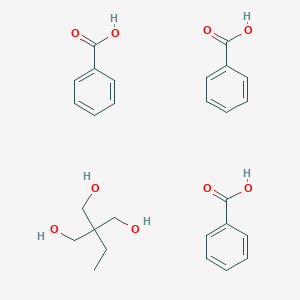
三羟甲基丙烷三苯甲酸酯
描述
Trimethylol Propane Tribenzoate (TPTB) is a chemical compound used as a plasticizer and an intermediate in the production of resins, coatings, and adhesives . It is commonly used in industries such as automotive, construction, packaging, and textiles .
Synthesis Analysis
TPTB can be synthesized through the esterification between trimethylolpropane (TMP) and oleic acid (OA) using a sulfuric acid catalyst . Another method involves a two-step transesterification process where oleic acid methyl ester (OME) produced from the first step is subsequently interacted with TMP using sodium methylate to produce TPTB .Molecular Structure Analysis
TPTB has a molecular formula of C27H26O6 . It has a molecular weight of 446.492 Da .Chemical Reactions Analysis
The synthesis of TPTB involves chemical reactions such as esterification and transesterification . The details of these reactions are complex and involve multiple steps .Physical And Chemical Properties Analysis
TPTB has a density of 1.2±0.1 g/cm3 . It has a boiling point of 580.7±45.0 °C at 760 mmHg . It has a flash point of 248.3±28.8 °C . It has 6 H bond acceptors, 0 H bond donors, and 13 freely rotating bonds .科学研究应用
-
Nanolubricants
- Field : Nanotechnology and Tribology .
- Application : TMPTO is used as a base oil in nanolubricants, combined with magnetic nanoparticles coated with oleic acid .
- Method : Nanoparticles of different sizes (6.3 nm, 10 nm, and 19 nm) are synthesized via chemical co-precipitation or thermal decomposition by adsorption with oleic acid. These nanoparticles are then dispersed in TMPTO to form nanolubricants .
- Results : The best tribological performance was found for the nanodispersion with the Nd alloy compound, with reductions of 29% and 67% in friction and wear scar diameter (WSD), respectively, compared to TMPTO .
-
Biolubricants
- Field : Mechanical Engineering and Environmental Science .
- Application : TMPTO has been extensively evaluated as a biolubricant base stock and occasionally used as an additive, due to their low toxicity and excellent biodegradability .
- Method : The formulation of high-performance TMPTO-based lubricants involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results : Plant-based TMPE lubricants have huge advantages over mineral oils, but they also have challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Food-Grade Lubricant
- Field : Food Industry .
- Application : TMPTO is used in the formulation of food-grade lubricants .
- Method : The formulation involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results : TMPTO-based food-grade lubricants have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Engine Oil
- Field : Automotive Industry .
- Application : TMPTO is used in the formulation of engine oils .
- Method : The formulation involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results : TMPTO-based engine oils have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Drilling Fluid
- Field : Oil and Gas Industry .
- Application : TMPTO is used in the formulation of drilling fluids .
- Method : The formulation involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results : TMPTO-based drilling fluids have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Insulating Fluid
- Field : Electrical Engineering .
- Application : TMPTO is used in the formulation of insulating fluids .
- Method : The formulation involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results : TMPTO-based insulating fluids have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Metal Working Fluid
- Field : Manufacturing Industry .
- Application : TMPTO is used in the formulation of metal working fluids .
- Method : The formulation involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results : TMPTO-based metal working fluids have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Hydraulic Fluid
- Field : Mechanical Engineering .
- Application : TMPTO is used in the formulation of hydraulic fluids .
- Method : The formulation involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results : TMPTO-based hydraulic fluids have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Heat Transfer Fluid
- Field : Thermal Engineering .
- Application : TMPTO is used in the formulation of heat transfer fluids .
- Method : The formulation involves the addition of surface additives, multifunctional additives, and solid nanoparticles .
- Results : TMPTO-based heat transfer fluids have advantages over mineral oils but also face challenges such as limited load-bearing capacity, hygroscopic properties, and high risk of toxic emission owing to additives selection .
-
Green Biolubricant
- Field : Environmental Science .
- Application : TMPTO is synthesized through the esterification between trimethylolpropane (TMP) and oleic acid (OA) using a sulfuric acid catalyst to produce a green biolubricant .
- Method : TMPTO is first epoxidized to epoxidized trioleate trimethylolpropane (ETOTMP) followed by ring-opening reaction to produce trihydroxyhexaoleate trimethylolpropane (THHOTMP). Lastly, THHOTMP is further esterified with OA to produce hyperbranched biolubricant .
- Results : The oxidative stability of the resulting biolubricant was at 172°C, pour point at -34°C, flash point at 320°C, and viscosity index at 237. The tribology analysis showed good wear protection with a minimal decrease in the friction coefficient .
未来方向
The future outlook of the TPTB market remains optimistic. The increasing awareness about sustainable products is driving demand for eco-friendly plasticizers like TPTB . The rapid urbanization and industrialization in emerging economies are boosting the demand for advanced materials, further contributing to market expansion . The rising popularity of TPTB as a replacement for traditional plasticizers like phthalates is also a significant factor anticipated to propel market growth .
属性
IUPAC Name |
benzoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H6O2.C6H14O3/c3*8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9/h3*1-5H,(H,8,9);7-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZCJTKSGHSIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630872 | |
| Record name | Benzoic acid--2-ethyl-2-(hydroxymethyl)propane-1,3-diol (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylol Propane Tribenzoate | |
CAS RN |
54547-34-1 | |
| Record name | Benzoic acid--2-ethyl-2-(hydroxymethyl)propane-1,3-diol (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

